N-(3-methoxyphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

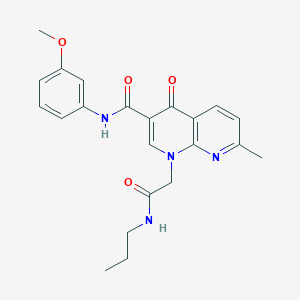

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The core structure is substituted at the 3-position with a carboxamide group linked to a 3-methoxyphenyl ring, at the 7-position with a methyl group, and at the 1-position with a 2-oxo-2-(propylamino)ethyl side chain. Its molecular formula is C₂₂H₂₅N₅O₄, with a molecular weight of 423.47 g/mol (estimated based on analogs). Key features include:

- 3-Methoxyphenyl group: Provides electron-donating effects, influencing binding interactions and metabolic stability.

- 7-Methyl substitution: Enhances steric bulk and may modulate solubility.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in antibiotic adjuvancy or CNS modulation, as seen in related 1,8-naphthyridine derivatives .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-4-10-23-19(27)13-26-12-18(20(28)17-9-8-14(2)24-21(17)26)22(29)25-15-6-5-7-16(11-15)30-3/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQIFRYIDJCUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 408.4 g/mol

- CAS Number : 1251544-23-6

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly against Polo-like Kinase 1 (Plk1), which is involved in cell cycle regulation. In structure–activity relationship (SAR) studies, it was found that specific substitutions on the phenyl ring can enhance binding affinity to target kinases .

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The IC values for inhibiting cell growth in various cancer cell lines were determined using colorimetric assays, demonstrating significant efficacy against leukemia cells .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Effective against Plk1 | |

| Anticancer Activity | Induces apoptosis in leukemia cells | |

| Antioxidant Activity | Reduces oxidative stress |

Case Study: Anticancer Efficacy

A study conducted by Alverez et al. demonstrated that derivatives of naphthyridine compounds exhibit promising anticancer properties. The compound was tested on multiple myeloma-derived L363 cells, where it showed a significant reduction in cell viability at low concentrations. The study highlighted the importance of structural modifications in enhancing the biological activity of naphthyridine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

Table 1: Substituent Effects on Phenyl Rings

*Estimated based on analogs.

Key Observations :

- 3-Methoxy vs. 3-Fluoro : Fluorine’s electronegativity may enhance binding to polar targets (e.g., enzymes or efflux pumps), while methoxy improves metabolic resistance .

- Positional Isomerism : Para-substituted analogs (e.g., G611-0185) may exhibit better stacking in hydrophobic pockets, whereas ortho-substituents introduce steric clashes .

Side Chain Modifications

Table 2: Side Chain Variations in 1,8-Naphthyridine Derivatives

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.